Icmt-IN-20

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

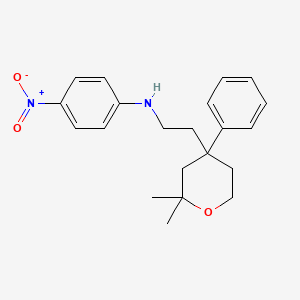

C21H26N2O3 |

|---|---|

分子量 |

354.4 g/mol |

IUPAC 名称 |

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-nitroaniline |

InChI |

InChI=1S/C21H26N2O3/c1-20(2)16-21(13-15-26-20,17-6-4-3-5-7-17)12-14-22-18-8-10-19(11-9-18)23(24)25/h3-11,22H,12-16H2,1-2H3 |

InChI 键 |

MRNIYWPXONCHFK-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Icmt-IN-20" was not identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of the mechanism of action for the general class of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, using the well-characterized inhibitor, cysmethynil, as a primary example.

Core Mechanism of Action

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins, which includes the Ras superfamily of small GTPases. These proteins are essential for signal transduction pathways that regulate cell proliferation, differentiation, and survival. The inhibition of ICMT disrupts the final step of CaaX protein processing, leading to the mislocalization and impaired function of key signaling molecules, thereby providing a promising avenue for therapeutic intervention, particularly in oncology.

The canonical processing of CaaX proteins involves three sequential enzymatic steps:

-

Prenylation: The addition of a farnesyl or geranylgeranyl isoprenoid lipid to a cysteine residue within the C-terminal CaaX motif.

-

Proteolysis: The endoproteolytic cleavage of the terminal three amino acids (-aaX) by the CaaX protease Rce1.

-

Methylation: The carboxyl methylation of the now-exposed prenylcysteine by ICMT.

ICMT inhibitors act by blocking this final methylation step. This seemingly subtle modification has profound consequences for the subcellular localization and function of these proteins. For instance, the proper localization of Ras proteins to the plasma membrane is contingent upon this methylation.[1] Inhibition of ICMT leads to the accumulation of unmethylated Ras proteins, which then mislocalize to other cellular compartments such as the Golgi apparatus and the cytoplasm.[1] This sequestration from the plasma membrane prevents their interaction with downstream effectors, thereby attenuating oncogenic signaling cascades.[1][2]

Quantitative Data on ICMT Inhibitors

The potency of ICMT inhibitors is typically determined through in vitro enzymatic assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their efficacy.

| Compound | In Vitro IC50 (µM) | Cell-Based IC50 (µM) | Cell Line | Reference |

| Cysmethynil | 2.4 | 3.8 ± 0.3 | - | [1] |

| Cysmethynil (with preincubation) | <0.2 | - | - | |

| UCM-1336 | 2 | - | - | |

| ICMT-IN-53 | 0.96 | 5.14 | MDA-MB-231 | |

| ICMT-IN-53 | 0.96 | 5.88 | PC3 | |

| Compound 8.12 | - | 1.6 - 3.2 | HepG2 |

Signaling Pathways Affected by ICMT Inhibition

The primary signaling pathway disrupted by ICMT inhibitors is the Ras-MAPK pathway, a central regulator of cell growth and proliferation. By preventing the proper localization and activation of Ras, these inhibitors can effectively block downstream signaling.

Caption: The inhibitory effect of ICMT inhibitors on the Ras signaling pathway.

Beyond the Ras pathway, ICMT is known to methylate other small GTPases, suggesting that its inhibition could have broader effects on cellular signaling. These include members of the Rho, Ral, and Rheb families, which are involved in regulating the cytoskeleton, vesicular trafficking, and the mTOR pathway, respectively.

Experimental Protocols

The characterization of ICMT inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro ICMT Inhibition Assay (Vapor Diffusion Assay)

This assay directly measures the enzymatic activity of ICMT.

-

Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). The methylated product is volatile and can be captured and quantified by scintillation counting.

-

Protocol:

-

Prepare a reaction mixture containing a membrane fraction with ICMT, the isoprenoid substrate (AFC), and the test inhibitor at various concentrations.

-

Initiate the reaction by adding [³H]SAM.

-

Incubate the reaction at 37°C.

-

Stop the reaction and capture the volatile methylated product on a filter paper soaked in scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control without the inhibitor to determine the IC50 value.

-

Cellular Ras Localization Assay

This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras proteins.

-

Principle: Correct carboxymethylation by ICMT is crucial for the localization of Ras to the plasma membrane. ICMT inhibition results in the mislocalization of Ras to other cellular compartments.

-

Protocol:

-

Transfect cells (e.g., PC3) with a plasmid expressing a fluorescently tagged Ras protein (e.g., GFP-Ras).

-

Treat the cells with the ICMT inhibitor at various concentrations.

-

Fix and permeabilize the cells.

-

Visualize the subcellular localization of the fluorescently tagged Ras protein using confocal microscopy.

-

Quantify the mislocalization of Ras from the plasma membrane in inhibitor-treated cells compared to vehicle-treated controls.

-

References

Technical Guide: The Function and Application of Icmt-IN-20, an Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Icmt-IN-20, a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). It details its mechanism of action, potential therapeutic applications, and the experimental protocols for its evaluation.

Introduction to ICMT and its Role in Cellular Signaling

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins. This modification process, termed prenylation, is essential for the proper localization and function of these proteins, many of which are key regulators of cellular signaling pathways.

The final step of this modification is the methylation of the C-terminal prenylcysteine, a reaction catalyzed by ICMT. Prominent substrates for ICMT include members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, and Rho), which are pivotal in controlling cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing attractive targets for therapeutic intervention.

This compound: A Potent Inhibitor of ICMT

This compound (also known as compound 54) is a potent and specific inhibitor of ICMT. By blocking the enzymatic activity of ICMT, this compound prevents the final methylation step of CaaX proteins. This inhibition leads to the accumulation of unmethylated, negatively charged proteins at the C-terminus. This seemingly minor change has profound biological consequences, primarily the mislocalization of these proteins from the plasma membrane to intracellular compartments. The delocalization of key signaling proteins like Ras disrupts their ability to engage with downstream effectors, thereby attenuating their signaling cascades.

The primary application of this compound is in cancer research, where it serves as a tool to probe the function of ICMT and as a potential lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action offers a strategy to target cancers driven by mutations in Ras and other prenylated proteins.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Target | Isoprenylcysteine carboxyl methyltransferase (ICMT) |

| IC50 | 0.682 μM |

| Molecular Formula | C21H26N2O3 |

| Molecular Weight | 354.4 g/mol |

| IUPAC Name | N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-nitroaniline |

Signaling Pathways Affected by this compound

The inhibition of ICMT by this compound primarily disrupts the Ras signaling pathway. Ras proteins, when activated, trigger a cascade of downstream signaling events that regulate cell proliferation (MAPK pathway) and survival (PI3K/Akt/mTOR pathway). By preventing the proper localization of Ras to the plasma membrane, this compound effectively dampens these oncogenic signaling outputs.

Figure 1: Disruption of the Ras Signaling Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound.

5.1. In Vitro ICMT Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of ICMT.

-

Reagents:

-

Recombinant human ICMT enzyme

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) substrate

-

This compound (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and AFC substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of incorporated radiolabel in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

-

5.2. Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Reagents:

-

Cancer cell line of interest (e.g., HCT116, Panc-1)

-

Complete cell culture medium

-

This compound (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

5.3. Western Blot Analysis of Downstream Signaling

This method is used to detect changes in the phosphorylation status of key proteins in the Ras signaling pathway following treatment with this compound.

-

Reagents:

-

Cancer cell line

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound at a specified concentration and for a defined time period.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

-

Figure 2: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of ICMT and the consequences of its inhibition. Its ability to disrupt the localization and function of key oncogenic proteins like Ras provides a strong rationale for the continued exploration of ICMT inhibitors as a potential therapeutic strategy in oncology. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the mechanism and efficacy of this compound and similar compounds.

An In-depth Technical Guide on the Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors in Cell Signaling Pathways

Disclaimer: This technical guide focuses on the role of the general class of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors in cell signaling pathways. The specific compound "Icmt-IN-20" is not extensively characterized in publicly available scientific literature. Therefore, this document utilizes data and protocols associated with well-studied ICMT inhibitors, such as cysmethynil, to illustrate the principles and methodologies relevant to this class of compounds.

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This modification involves the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a prenylated cysteine residue.[1]

Many proteins undergoing this modification are crucial signaling molecules, most notably members of the Ras superfamily of small GTPases (e.g., K-Ras, N-Ras, and Rheb).[1][2] The methylation by ICMT is critical for the proper subcellular localization and function of these proteins.[1] Specifically, it increases their hydrophobicity and promotes their association with the plasma membrane or other cellular membranes, a prerequisite for their participation in signal transduction.

Given the central role of Ras proteins in oncogenic signaling, ICMT has emerged as a significant target for anti-cancer drug development.[3] Inhibition of ICMT disrupts the proper function of these key signaling proteins, leading to downstream effects such as the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells.

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors function by blocking the catalytic activity of the ICMT enzyme. They can be broadly classified based on their mechanism, such as competing with the isoprenylcysteine substrate or the methyl donor, SAM. The small molecule inhibitor cysmethynil, for example, acts as a substrate-competitive inhibitor.

By preventing the final methylation step of CaaX proteins, ICMT inhibitors cause the mislocalization of these proteins. For instance, unmethylated Ras proteins fail to efficiently traffic to and anchor in the plasma membrane, instead accumulating in the cytoplasm and Golgi apparatus. This sequestration prevents them from engaging with their downstream effectors, thereby attenuating their signaling output.

Role in Cell Signaling Pathways

Inhibition of ICMT has profound effects on multiple critical cell signaling pathways that are frequently dysregulated in cancer. The most well-documented of these are the MAPK/ERK and PI3K/Akt/mTOR pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Ras proteins are key upstream activators of this pathway. By impairing Ras localization and function, ICMT inhibitors lead to a reduction in the activity of the MAPK/ERK signaling cascade. This has been shown to compromise the expression of proteins involved in DNA damage repair, rendering cancer cells more susceptible to DNA-damaging agents.

References

An In-depth Technical Guide: Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition and its Impact on Ras Protein Methylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ras family of small GTPases are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Their activity is intrinsically linked to their precise subcellular localization, which is dictated by a series of post-translational modifications. The final and crucial step in the processing of most Ras isoforms is the carboxyl methylation of a C-terminal farnesylated cysteine, a reaction catalyzed by the integral membrane enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Inhibition of Icmt presents a compelling therapeutic strategy for cancers driven by Ras mutations, as it disrupts Ras trafficking and downstream signaling. This technical guide provides a comprehensive overview of the role of Icmt in Ras protein methylation, the downstream consequences of its inhibition, and detailed protocols for the preclinical evaluation of Icmt inhibitors. While this guide focuses on the general principles and methodologies, it is important to note that specific quantitative data for the compound "Icmt-IN-20" is not publicly available at the time of this writing. Therefore, data from other well-characterized Icmt inhibitors are used for illustrative purposes.

Introduction to Ras Protein Post-Translational Modification

Ras proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers. For Ras to exert its function, it must be anchored to the inner leaflet of the plasma membrane, a process orchestrated by a series of post-translational modifications directed by a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid).

This multi-step process, crucial for Ras function, involves:

-

Farnesylation: The addition of a 15-carbon farnesyl pyrophosphate to the cysteine residue of the CaaX box by farnesyltransferase.

-

Proteolysis: The cleavage of the terminal three amino acids (-aaX) by Ras-converting enzyme 1 (Rce1).

-

Carboxyl Methylation: The methylation of the newly exposed farnesylcysteine by Icmt, using S-adenosylmethionine (SAM) as the methyl donor.

Isoprenylcysteine Carboxyl Methyltransferase (Icmt): The Key Enzyme in Ras Methylation

Icmt is an integral membrane protein located in the endoplasmic reticulum. It is the only known enzyme responsible for the carboxyl methylation of isoprenylated proteins, making it a critical node in the Ras signaling pathway. By neutralizing the negative charge of the carboxyl group on the farnesylated cysteine, methylation increases the hydrophobicity of the C-terminus of Ras, facilitating its trafficking from the endoplasmic reticulum to the plasma membrane. Genetic and pharmacological inhibition of Icmt has been shown to abolish the tumor-initiating ability of mutant Ras, establishing its critical role in Ras-driven cancers[1][2].

The Role of Icmt in Ras-Mediated Signaling Pathways

Proper membrane localization is paramount for Ras to engage with its downstream effectors. Inhibition of Icmt leads to the mislocalization of Ras proteins, preventing their accumulation at the plasma membrane and instead causing them to associate with the endoplasmic reticulum and Golgi apparatus[3]. This spatial dysregulation effectively decouples Ras from its key signaling cascades.

The primary downstream pathways affected by Icmt inhibition include:

-

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is a central driver of cell proliferation. By preventing Ras from activating Raf at the plasma membrane, Icmt inhibition leads to a reduction in ERK phosphorylation and activity[1][4].

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Icmt inhibition can lead to the suppression of Akt phosphorylation and a subsequent decrease in mTOR signaling, resulting in cell cycle arrest and the induction of autophagy[5][6].

Icmt Inhibitors: A Therapeutic Strategy

Given the critical role of Icmt in Ras-driven oncogenesis, the development of small molecule inhibitors of Icmt has been an area of intense research. These inhibitors aim to phenocopy the effects of genetic Icmt deletion, leading to Ras mislocalization and the attenuation of its oncogenic signaling.

Note on this compound

A thorough search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., IC50, Ki) for a compound designated "this compound". The information presented in this guide is based on the broader class of Icmt inhibitors.

Illustrative Quantitative Data for Icmt Inhibitors

The following table summarizes publicly available data for well-characterized Icmt inhibitors to provide a framework for the type of quantitative analysis performed for these compounds.

| Inhibitor | IC50 | Ki | Assay Type | Cell Line/Target | Reference |

| Cysmethynil | 2.4 µM | - | In vitro Icmt inhibition | Recombinant Icmt | [7] |

| Cysmethynil | <0.2 µM | - | In vitro Icmt inhibition (with preincubation) | Recombinant Icmt | [7] |

| UCM-1336 | 2 µM | - | In vitro Icmt inhibition | Recombinant Icmt | [7] |

| Icmt Inhibitor (Calbiochem) | 0.29 µM (with preincubation), 2.1 µM (without preincubation) | 0.02 µM | In vitro Icmt inhibition | Recombinant Icmt | [6] |

Key Experimental Protocols for Characterizing Icmt Inhibitors

In Vitro Icmt Inhibition Assay

Principle: This assay quantifies the enzymatic activity of Icmt by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a farnesylated substrate, such as N-acetyl-S-farnesyl-L-cysteine (AFC). Inhibition of this transfer by a test compound is measured as a decrease in radioactivity incorporated into the substrate.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA), the farnesylated substrate (e.g., 10 µM AFC), and varying concentrations of the test inhibitor dissolved in DMSO.

-

Enzyme Addition: Initiate the reaction by adding recombinant Icmt enzyme to the mixture.

-

Methyl Donor Addition: Add [³H]SAM to start the methylation reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 6% SDS).

-

Quantification: Quantify the amount of incorporated [³H]methyl group by scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a biophysical assay that assesses the direct binding of a compound to its target protein in a cellular context[8][9]. Ligand binding often stabilizes the target protein against thermal denaturation. This stabilization is detected as an increase in the amount of soluble protein remaining after heat treatment.

Protocol:

-

Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blot Analysis: Analyze the amount of soluble Icmt in each sample by Western blotting using an Icmt-specific antibody.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble Icmt as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blot Analysis for Downstream Signaling

Principle: Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in the Ras downstream signaling pathways following treatment with an Icmt inhibitor.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the Icmt inhibitor at various concentrations and for different durations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Ras, Raf, MEK, ERK, Akt, S6 ribosomal protein).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the effect of the inhibitor on signaling activity.

Mandatory Visualizations

Caption: The Ras post-translational modification pathway.

Caption: Icmt inhibition disrupts Ras signaling pathways.

Caption: Experimental workflow for the in vitro Icmt inhibition assay.

Conclusion and Future Directions

The inhibition of Icmt represents a promising therapeutic avenue for the treatment of Ras-driven cancers. By disrupting the final step of Ras post-translational modification, Icmt inhibitors effectively mislocalize Ras and abrogate its oncogenic signaling. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of novel Icmt inhibitors. Future research will likely focus on the development of more potent and selective Icmt inhibitors, the identification of biomarkers to predict patient response, and the exploration of combination therapies to overcome potential resistance mechanisms. A deeper understanding of the full spectrum of Icmt substrates and the cellular consequences of their altered methylation will further illuminate the therapeutic potential of targeting this critical enzyme.

References

- 1. A robust potency assay highlights significant donor variation of human mesenchymal stem/progenitor cell immune modulatory capacity and extended radio-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICMT - Wikipedia [en.wikipedia.org]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for biological data integration: perspectives and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Unlocking a New Therapeutic Avenue: A Technical Guide to Icmt-IN-20, an Isoprenylcysteine Carboxyl Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Icmt-IN-20, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This document collates available data on its mechanism of action, therapeutic potential, and the experimental protocols for its evaluation. This compound emerges from a class of tetrahydropyranyl (THP) derivatives developed as potential anti-cancer agents, targeting a critical enzyme in the post-translational modification of key signaling proteins like Ras.

Introduction: The Rationale for Targeting ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification, the methylation of a farnesylated or geranylgeranylated cysteine residue, is crucial for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras family of small GTPases.

Oncogenic mutations in Ras are prevalent in a wide range of human cancers. By inhibiting ICMT, the mislocalization of Ras from the plasma membrane can be induced, thereby disrupting downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[1] this compound is a small molecule inhibitor designed to competitively block the active site of ICMT, offering a promising strategy for the development of novel cancer therapeutics.[2]

This compound: Compound Profile

This compound is a tetrahydropyranyl derivative identified as a potent inhibitor of ICMT. While specific data for a compound explicitly named "this compound" is not available in peer-reviewed literature, this name is likely a commercial identifier for a compound from the series reported by Judd et al. (2011) in the Journal of Medicinal Chemistry. This guide will therefore focus on the data presented for this class of compounds.

| Identifier | Value |

| IUPAC Name | N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-nitroaniline |

| Molecular Formula | C21H26N2O3 |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 1313603-01-8 |

Quantitative Data: In Vitro Activity

The primary efficacy of this compound and its analogs is determined by their ability to inhibit the enzymatic activity of ICMT and their cytotoxic effects on cancer cell lines. The data presented below is representative of the tetrahydropyranyl series of ICMT inhibitors.

Table 1: ICMT Enzymatic Inhibition

| Compound | IC50 (µM) * |

| This compound (representative range) | 1.0 - 12.1[2] |

| Analog 75 (most potent) | 0.0013 [2] |

*IC50 values were determined using an in vitro ICMT inhibition assay.[2]

Table 2: Cancer Cell Line Growth Inhibition

| Cell Line | Cancer Type | GI50 (µM) * |

| HCT116 | Colon | 0.3 - >100 |

| MiaPaCa2 | Pancreatic | 0.3 - >100 |

| A549 | Lung | 0.3 - >100 |

| MDA-MB-231 | Breast | 0.3 - >100 |

*GI50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as a range for the broader series of potent ICMT inhibitors.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of ICMT, likely by mimicking the isoprenylated cysteine substrate and binding to the enzyme's active site. This prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the terminal cysteine of farnesylated and geranylgeranylated proteins. The inhibition of this methylation step leads to an accumulation of unmethylated Ras in the cytosol, preventing its proper localization to the plasma membrane and subsequent activation of downstream oncogenic signaling cascades.

Caption: Inhibition of ICMT by this compound blocks Ras methylation, leading to its cytosolic accumulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the tetrahydropyranyl series of ICMT inhibitors, from which this compound originates.

In Vitro ICMT Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ICMT.

Caption: Workflow for the in vitro ICMT enzymatic inhibition assay.

Methodology:

-

Enzyme and Substrates: Recombinant human ICMT enzyme, a biotinylated-farnesylcysteine substrate, and radiolabeled [3H]-S-adenosyl-L-methionine are used.

-

Reaction: The enzyme, inhibitor (this compound), and substrates are incubated in an appropriate assay buffer.

-

Detection: The reaction is stopped, and the biotinylated substrate is captured on streptavidin-coated scintillation proximity assay (SPA) beads. The incorporation of the radiolabeled methyl group is quantified using a scintillation counter.

-

Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HCT116, MiaPaCa2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and the results are normalized to the vehicle-treated controls. GI50 values are calculated from the dose-response curves.

Summary and Future Directions

This compound represents a promising class of small molecule inhibitors targeting the ICMT enzyme. By disrupting the crucial final step of Ras post-translational modification, these compounds effectively inhibit cancer cell proliferation in vitro. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound.

Future studies should focus on in vivo efficacy in relevant animal models of cancer, comprehensive pharmacokinetic and pharmacodynamic profiling, and assessment of potential off-target effects. Optimization of the tetrahydropyranyl scaffold may lead to the development of even more potent and selective ICMT inhibitors with improved drug-like properties, paving the way for potential clinical development.

References

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition in Hutchinson-Gilford Progeria Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of inhibiting Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in the context of Hutchinson-Gilford Progeria Syndrome (HGPS). HGPS is a rare and fatal genetic disorder characterized by accelerated aging, with most patients dying in their teenage years from cardiovascular complications. The disease is primarily caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. This document details the mechanism of action of ICMT inhibitors, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

The Core Problem: Progerin and its Pathogenic Modification

Hutchinson-Gilford Progeria Syndrome is driven by the accumulation of progerin, a mutant form of prelamin A. In healthy cells, prelamin A undergoes a series of post-translational modifications to become mature lamin A, a key structural component of the nuclear lamina. This process involves farnesylation, endoproteolytic cleavage, and carboxymethylation. The HGPS mutation disrupts the final cleavage step, resulting in the retention of the farnesyl group and subsequent carboxymethylation of progerin. This permanently modified progerin anchors to the inner nuclear membrane, leading to nuclear dysmorphology, altered gene expression, cellular senescence, and the devastating premature aging phenotype seen in HGPS patients.[1]

A Novel Therapeutic Target: Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

A promising therapeutic strategy for HGPS is the inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), the enzyme responsible for the final carboxymethylation step in progerin processing.[2] By blocking ICMT, the carboxyl group of the farnesylated cysteine in progerin remains unmethylated. This modification is hypothesized to reduce progerin's affinity for the nuclear membrane, leading to its mislocalization and potentially reducing its toxicity.[3][4] Several small molecule ICMT inhibitors, most notably UCM-13207 and C75, have been investigated for their efficacy in HGPS models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on ICMT inhibitors in HGPS research.

Table 1: In Vitro Efficacy of ICMT Inhibitors in HGPS Cellular Models

| Parameter | Cell Type | ICMT Inhibitor | Concentration | Observation | Reference |

| Cellular Proliferation | LmnaG609G/G609G Mouse Fibroblasts | UCM-13207 | 10 µM | Increased population doubling values to near wild-type levels over 14 days. | |

| Human HGPS Fibroblasts | UCM-13207 | 2 µM | Significantly increased cellular proliferation over 24 days. | ||

| Late-passage HGPS cells | C75 | Not specified | Delayed senescence and stimulated proliferation. | ||

| Progerin Levels & Localization | Human HGPS Fibroblasts | UCM-13207 | 2 µM | Induced significant delocalization of progerin from the nuclear rim and decreased total progerin levels. | |

| LmnaG609G/G609G Mouse Fibroblasts | UCM-13207 | Not specified | Consistently showed decreased progerin levels. | ||

| HGPS and Zmpste24-deficient cells | C75 | Not specified | Partially mislocalizes progerin to the nucleoplasm. | ||

| Downstream Signaling | Progeroid Cells | UCM-13207 | Not specified | Increased levels of phospho-Akt. | |

| HGPS and Zmpste24-deficient cells | C75 | Not specified | Increased AKT signaling. | ||

| ICMT Inhibition | In vitro assay | UCM-13207 | 1.4 µM | IC50 value for ICMT inhibition. |

Table 2: In Vivo Efficacy of UCM-13207 in a Progeroid Mouse Model (LmnaG609G/G609G)

| Parameter | Treatment Group | Observation | P-value | Reference |

| Lifespan | Vehicle | Mean survival: 134 days; Maximum survival: 164 days | P = 0.0001 | |

| UCM-13207 | Mean survival: 173 days (20% increase); Maximum survival: 194 days | |||

| Body Weight | UCM-13207 | Significantly improved body weight at all tested ages. | Not specified | |

| Cardiovascular Phenotype | UCM-13207 | Substantially reduced progerin expression in the aortic arch and increased the number of vascular smooth muscle cells (VSMCs). | Not specified | |

| Grip Strength | UCM-13207 | Enhanced grip strength. | Not specified | |

| Tissue Senescence | UCM-13207 | Decreased tissue senescence in multiple organs. | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of ICMT inhibitors for HGPS.

Cell Culture of HGPS Fibroblasts

-

Cell Lines: Primary human dermal fibroblasts from HGPS patients and healthy donors, or immortalized mouse embryonic fibroblasts from LmnaG609G/G609G mice.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are washed with PBS, detached with Trypsin-EDTA, and re-plated at a suitable density.

-

ICMT Inhibitor Treatment: ICMT inhibitors (e.g., UCM-13207, C75) are dissolved in DMSO to create a stock solution and then diluted in culture medium to the final desired concentration (e.g., 2 µM for human cells, 10 µM for mouse cells). The medium is replaced with fresh inhibitor-containing medium every 2-3 days.

Western Blotting for Progerin and Lamin A/C

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and incubate the lysate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate proteins on a polyacrylamide gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Anti-Lamin A/C: Mouse monoclonal (e.g., Santa Cruz, sc-376248) or rabbit polyclonal.

-

Anti-Progerin: Specific monoclonal antibodies are available.

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Progerin Localization

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with ICMT inhibitors as described in the cell culture protocol.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 5% BSA in PBS with 0.05% Tween-20 for 1 hour.

-

Incubate with primary antibody (e.g., mouse anti-progerin) diluted in blocking buffer for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-mouse) and a nuclear counterstain (e.g., Hoechst or DAPI) for 1 hour.

-

-

Imaging: Mount coverslips on glass slides and visualize using a fluorescence microscope.

In Vivo Studies in LmnaG609G/G609G Mice

-

Animal Model: LmnaG609G/G609G mice, which express the human G609G mutation and recapitulate many of the phenotypes of HGPS.

-

Drug Administration: UCM-13207 is administered to the mice, for example at a dose of 40 mg/kg. The exact route (e.g., oral gavage, intraperitoneal injection) and frequency of administration should be optimized for bioavailability and efficacy.

-

Phenotypic Analysis:

-

Lifespan: Monitor survival of treated and vehicle control groups.

-

Body Weight: Measure body weight regularly.

-

Grip Strength: Assess muscle function using a grip strength meter.

-

Histology: At the end of the study, collect tissues (e.g., aorta, heart, liver) for histological analysis to assess tissue morphology, progerin levels (via immunohistochemistry), and markers of senescence (e.g., SA-β-gal staining).

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in ICMT inhibitor research for HGPS.

Caption: Post-translational modification pathway of prelamin A leading to progerin.

Caption: Mechanism of action of ICMT inhibitors in preventing progerin processing.

Caption: A representative experimental workflow for evaluating ICMT inhibitors.

Conclusion and Future Directions

The inhibition of ICMT presents a compelling therapeutic strategy for Hutchinson-Gilford Progeria Syndrome. Preclinical studies with small molecule inhibitors like UCM-13207 have demonstrated significant improvements in cellular and in vivo models of HGPS, including a notable extension of lifespan in progeroid mice. The mechanism, which involves preventing the final pathogenic modification of progerin, is well-defined and supported by experimental evidence.

Future research should focus on optimizing the pharmacological properties of ICMT inhibitors for clinical use, including bioavailability and long-term safety profiles. Further investigation into the downstream effects of progerin mislocalization and the potential for combination therapies will also be crucial. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to advance the development of ICMT inhibitors as a potential treatment for children with HGPS.

References

Preliminary Efficacy of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to ICMT Inhibition

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of CaaX-containing proteins, a group that includes the frequently mutated Ras family of small GTPases.[1][2][3] This terminal methylation is essential for the proper subcellular localization and function of these proteins.[1][3] By inhibiting ICMT, the membrane association of key signaling proteins like Ras is disrupted, leading to the attenuation of downstream oncogenic pathways.[1][4][5] This mechanism has established ICMT as a compelling target for the development of novel anticancer therapeutics.[1][2]

This technical guide provides a summary of the preliminary efficacy of ICMT inhibitors, focusing on the prototypical compound cysmethynil (B1669675) and its more potent analog, compound 8.12, as representative examples of this class of inhibitors. It is important to note that while a compound designated "Icmt-IN-20" is commercially available, no public efficacy data or preclinical studies have been identified for this specific molecule at the time of this review. The data herein is therefore presented to illuminate the therapeutic potential of ICMT inhibition as a strategy.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of select ICMT inhibitors from preclinical studies.

Table 1: In Vitro ICMT Enzyme Inhibition

| Inhibitor | IC50 (µM) | Assay Condition | Reference |

| Cysmethynil | 2.4 | In vitro ICMT inhibition assay | [2][6] |

| Cysmethynil | <0.2 | In vitro ICMT inhibition assay (with preincubation) | [7] |

| Icmt-IN-44 | 0.167 | Not Specified | [2] |

| UCM-1336 | 2.0 | In vitro Icmt inhibition assay | [8] |

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cysmethynil | HepG2 | Hepatocellular Carcinoma | 19.3 | [1] |

| Cysmethynil | PC-3 | Prostate Cancer | ~20-30 (Dose & time-dependent) | [1] |

| Cysmethynil Analogs | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 | [4] |

| Compound 8.12 | PC-3 | Prostate Cancer | ~2.5 | [1] |

| Compound 8.12 | HepG2 | Hepatocellular Carcinoma | ~2.0 | [1] |

| Compound 8.12 | A549 | Non-small Cell Lung Cancer | >10 (synergistic with gefitinib) | [1] |

Table 3: In Vivo Efficacy in Xenograft Models

| Inhibitor | Dose | Xenograft Model | Outcome | Reference |

| Cysmethynil | 100-200 mg/kg (i.p. every 48h) | PC3 (Prostate) | Significant impact on tumor growth | [6] |

| Cysmethynil | 150 mg/kg (i.p. every other day) | MiaPaCa2 (Pancreatic) | Tumor growth inhibition and regression | [9] |

| Cysmethynil | 75 mg/kg (i.p. every other day) | HepG2 (Hepatocellular) | Moderate tumor growth inhibition | [3][10] |

| Cysmethynil | 20 mg/kg (i.p. 3 times a week) | SiHa (Cervical) | Moderate inhibition as single agent; significant efficacy with Paclitaxel/Doxorubicin | [6] |

| Compound 8.12 | 30 mg/kg (i.p. daily) | HepG2 (Hepatocellular) | Greater tumor growth inhibition compared to cysmethynil | [3][10][11] |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data.

In Vitro ICMT Inhibition Assay

This assay determines the direct inhibitory effect of a compound on ICMT enzyme activity.[8]

-

Principle: A radiometric assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.

-

Materials:

-

Recombinant human ICMT enzyme.

-

ICMT substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Radiolabeled methyl donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Test inhibitor (e.g., cysmethynil) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, AFC, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at 37°C. For time-dependent inhibitors like cysmethynil, pre-incubating the enzyme with the inhibitor before adding the substrate can reveal increased potency.[7]

-

Initiate the reaction by adding recombinant ICMT enzyme and [³H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a strong acid or SDS.

-

Extract the methylated product and quantify the incorporated radioactivity using liquid scintillation counting.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control (DMSO).

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Cell Viability (MTT/MTS) Assay

This assay assesses the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.[3][10]

-

Principle: Tetrazolium salts (like MTT or MTS) are reduced by metabolically active cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in 96-well plates at a predetermined density (e.g., 2,500 cells/well) and allow them to adhere overnight.[10]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the ICMT inhibitor or vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).[10]

-

Reagent Addition: Add the tetrazolium-based reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C to allow for formazan product development.

-

Quantification: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an ICMT inhibitor in a living organism.[9][10]

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

-

Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., 6-8 weeks old).[9][10]

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ HepG2 or MiaPaCa2 cells) into the flanks of the mice.[9][10] Matrigel may be used to support initial tumor formation.[10]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[10]

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the ICMT inhibitor (e.g., cysmethynil or compound 8.12) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[9][10]

-

Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., every 2-3 days). Monitor for any signs of toxicity.

-

Endpoint: Continue the study for a predetermined period (e.g., 24-28 days) or until tumors in the control group reach a specified size.[6][10]

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition or regression. Statistical analysis (e.g., P-value) is used to assess the significance of the findings.[9]

-

Conclusion

The preliminary studies on ICMT inhibitors, particularly cysmethynil and its derivatives like compound 8.12, demonstrate a clear anti-cancer potential both in vitro and in vivo. The mechanism of action, involving the disruption of Ras localization and signaling, provides a strong rationale for their development. Compound 8.12, with its improved potency and pharmacological properties, represents a significant advancement over the parent compound, cysmethynil.[3][10][11] While specific data for this compound remains elusive, the collective evidence for this class of inhibitors supports continued investigation into their therapeutic utility for treating cancers dependent on CaaX protein processing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Icmt-IN-20: Detailed Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Icmt-IN-20, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in cell culture experiments. The protocols outlined below are intended to assist in assessing its anti-proliferative activity and understanding its mechanism of action.

Introduction

This compound is a small molecule inhibitor targeting ICMT, a critical enzyme in the post-translational modification of CaaX motif-containing proteins, including the Ras superfamily of small GTPases. By inhibiting the final methylation step in the prenylation pathway, this compound disrupts the proper subcellular localization and function of key signaling proteins. This disruption of Ras signaling pathways, such as the PI3K/Akt and mTOR pathways, makes this compound a valuable tool for cancer research and drug development.

Quantitative Data

The inhibitory activity of this compound and related compounds has been evaluated in various assays. The following table summarizes the available quantitative data.

| Compound | Assay Type | Target/Cell Line | IC50 (µM) |

| This compound | Enzymatic Inhibition | ICMT | 1.0 - 12.1 |

| "Compound 20" | Enzymatic Inhibition | ICMT | 2.4 ± 0.2 |

| "Compound 20" | Anti-proliferative Activity | Not Specified | 3.8 ± 0.3 |

Note: "Compound 20" is understood to be either identical or structurally homologous to this compound based on available literature. The range of IC50 values for this compound reflects variations based on structural modifications and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the anti-proliferative effect of this compound on a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest (e.g., breast cancer, prostate cancer, or pancreatic cancer cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve a desired concentration range (e.g., 0.1 to 100 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell line.

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Ras Localization Assay (Immunofluorescence)

This protocol allows for the visualization of the effect of this compound on the subcellular localization of Ras proteins. Inhibition of ICMT is expected to cause mislocalization of Ras from the plasma membrane to intracellular compartments like the Golgi apparatus and endoplasmic reticulum.

Materials:

-

Cells of interest cultured on glass coverslips in a 6-well plate

-

This compound

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a Ras isoform (e.g., anti-Pan-Ras)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with an effective concentration of this compound (e.g., 2-5 times the IC50 for proliferation) and a vehicle control (DMSO) for 24-48 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-Ras antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the subcellular localization of Ras using a fluorescence microscope. Compare the localization in this compound-treated cells to the vehicle-treated control cells.

-

Visualizations

Caption: this compound inhibits ICMT, disrupting Ras localization and downstream signaling.

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Application Notes and Protocols for In Vivo Studies of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Introduction

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras superfamily of small GTPases.[1][2] This final step in prenylation, catalyzed by ICMT, is essential for the proper localization and function of these proteins, many of which are implicated in oncogenesis.[1][2] Consequently, the inhibition of ICMT has emerged as a promising therapeutic strategy for various cancers. This document provides detailed protocols and data presentation based on existing ICMT inhibitors to guide the in vivo application of new compounds in this class.

Data Presentation: In Vivo Efficacy of Representative ICMT Inhibitors

The following table summarizes quantitative data from in vivo studies on the ICMT inhibitors cysmethynil (B1669675) and compound 8.12. This information can serve as a starting point for dose selection and administration routes for new ICMT inhibitors.

| Compound | Animal Model | Cell Line (Xenograft) | Dosage | Administration Route | Key Findings |

| Cysmethynil | SCID Mice | MiaPaCa2 (Pancreatic) | 150 mg/kg (every other day) | Intraperitoneal (i.p.) | Significant inhibition of tumor growth.[3] |

| Cysmethynil | Mice | PC3 (Prostate) | 100 mg/kg and 200 mg/kg (every 48h) | Intraperitoneal (i.p.) | Dose-dependent reduction in tumor growth; induced G1 cell cycle arrest and cell death. |

| Compound 8.12 | Balb/c Mice | HepG2 (Liver) | 10 mg/kg and 25 mg/kg | Intraperitoneal (i.p.) | Showed greater potency in inhibiting tumor growth compared to cysmethynil. |

Experimental Protocols

Protocol 1: Preparation of ICMT Inhibitor Formulation for In Vivo Administration

Many ICMT inhibitors, including cysmethynil, exhibit low aqueous solubility, presenting a challenge for in vivo administration. The following is a general protocol for preparing these compounds for intraperitoneal injection.

Materials:

-

ICMT inhibitor compound (e.g., Icmt-IN-20)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of the ICMT inhibitor in a sterile microcentrifuge tube.

-

Initial Solubilization: Add a minimal volume of DMSO to completely dissolve the compound. Vortex thoroughly. The final concentration of DMSO in the injection vehicle should be kept low (ideally ≤ 5%) to minimize toxicity.

-

Addition of Co-solvents: Add PEG300 to the DMSO solution and vortex until the solution is clear.

-

Addition of Surfactant: Add Tween 80 to the solution and vortex to ensure it is well-mixed.

-

Final Dilution: Add sterile saline to the mixture to achieve the final desired concentration of the ICMT inhibitor. The final vehicle composition may need to be optimized for each specific compound to ensure solubility and stability. A common vehicle formulation is DMSO:PEG300:Tween 80:Saline (e.g., in a 5:45:5:45 ratio).

-

Final Mixing: Vortex the final solution thoroughly. If necessary, sonicate briefly to ensure complete dissolution. The final formulation should be a clear solution.

Protocol 2: Xenograft Mouse Model for Efficacy Studies

Xenograft models are widely used to evaluate the antitumor activity of novel therapeutic agents in vivo. This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with an ICMT inhibitor.

Materials and Animals:

-

Immunocompromised mice (e.g., SCID or nude mice), 6-8 weeks old.

-

Cancer cell line of interest (e.g., PC3, HepG2, MiaPaCa2).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS), sterile.

-

Matrigel (optional, can enhance tumor take rate).

-

Trypsin-EDTA.

-

Hemocytometer or automated cell counter.

-

Syringes and needles (27-30 gauge).

-

Calipers for tumor measurement.

-

Prepared ICMT inhibitor formulation.

-

Vehicle control solution.

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

-

Cell Preparation for Injection:

-

Wash the cells with sterile PBS.

-

Harvest the cells using Trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Count the cells and adjust the concentration to the desired number for injection (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL).

-

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just prior to injection.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

-

Treatment Administration:

-

Administer the prepared ICMT inhibitor formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection). The dosing schedule will be based on preliminary tolerability studies and the pharmacokinetic profile of the compound.

-

-

Monitoring and Endpoint:

-

Monitor the body weight and general health of the mice throughout the study.

-

Continue treatment and tumor measurements for the planned duration of the study or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Visualizations

Caption: ICMT's role in the protein prenylation pathway and its inhibition.

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for Icmt-IN-20 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif, including the Ras family of small GTPases. This modification is essential for the proper membrane localization and function of these signaling proteins, which are frequently implicated in oncogenesis. Inhibition of Icmt has therefore emerged as a promising therapeutic strategy in cancer treatment. This document provides detailed methodologies and summarized data from preclinical studies of Icmt inhibitors in mice to guide researchers in the development of protocols for new compounds such as Icmt-IN-20.

Data Presentation: In Vivo Dosage and Administration of Icmt Inhibitors in Mice

The following table summarizes quantitative data from various in vivo studies on Icmt inhibitors. This information can serve as a starting point for dose-range finding and administration route selection for this compound.

| Compound | Mouse Model | Dosage | Administration Route | Frequency | Key Findings |

| Compound 8.12 (cysmethynil analog) | Xenograft (PC3 prostate and HepG2 liver cancer cells) | 50 mg/kg | Not specified, but pharmacokinetic data suggests a route suitable for frequent dosing | Not specified | Well-tolerated up to 50 mg/kg. Showed greater potency in tumor growth inhibition compared to cysmethynil (B1669675).[1] |

| Cysmethynil | Xenograft (MiaPaCa2 pancreatic cancer cells) | 150 mg/kg | Not specified | Every other day | Led to tumor growth inhibition and regression at high doses.[2] |

| Cysmethynil | General tolerance study | Up to 300 mg/kg | Not specified | Not specified | Reported to be well-tolerated.[1] |

| Compound 21 (UCM-13207) | Progeroid LmnaG609G/G609G mice | Up to 80 mg/kg | Intraperitoneal (i.p.) | Not specified | No signs of acute toxicity, tissue, or pathological damage were detected.[3][4] |

Experimental Protocols

Protocol 1: Preparation of Icmt Inhibitor Formulation for In Vivo Administration

Many small molecule inhibitors, including those targeting Icmt, exhibit poor aqueous solubility. Therefore, appropriate formulation is crucial for successful in vivo administration.

Materials:

-

Icmt inhibitor (e.g., this compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile, light-protected microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of the Icmt inhibitor in a sterile microcentrifuge tube.

-

Initial Solubilization: Add a minimal volume of DMSO to completely dissolve the compound. Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO in the injection vehicle should be kept low (ideally ≤ 5-10%) to minimize toxicity.

-

Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A commonly used vehicle for delivering poorly soluble compounds is a mixture of PEG300, Tween 80, and saline. A typical formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

-

Final Formulation: While vortexing the vehicle solution, slowly add the dissolved compound from step 2.

-

Sonication (Optional): If the solution appears cloudy or if precipitation is observed, sonicate the mixture in a water bath until it becomes clear.

-

Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, protect from light and store at 4°C. Before use, allow the formulation to return to room temperature and vortex to ensure homogeneity.

Protocol 2: Xenograft Mouse Model for Efficacy Studies

Xenograft models are instrumental in evaluating the anti-tumor activity of novel therapeutic agents in vivo.

Materials:

-

Cancer cell line of interest (e.g., PC3, MiaPaCa2)

-

Immunocompromised mice (e.g., SCID or nude mice), 6-8 weeks old

-

Complete cell culture medium

-

Sterile Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes and needles (27-30 gauge)

-

Anesthetic for mice

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium.

-

Collect the cells and centrifuge at a low speed.

-

Discard the supernatant and wash the cell pellet with sterile PBS.

-

-

Cell Counting and Resuspension:

-

Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel).

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Adjust the cell concentration to the desired density for injection (typically 1-10 x 10^6 cells in 100-200 µL).

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse according to approved institutional protocols.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Treatment Administration:

-

Randomize the mice into treatment and control groups.

-

Administer the prepared Icmt inhibitor formulation or vehicle control according to the desired dosage and schedule (e.g., intraperitoneal injection every other day).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth, body weight, and the general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

-

Visualizations

Caption: Icmt signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a xenograft mouse model efficacy study.

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]